
Maprotiline hydrochloride
Descripción general
Descripción
Maprotiline hydrochloride is a tetracyclic antidepressant used primarily to treat depressive illnesses, major depressive disorder, bipolar disorder, and anxiety associated with depression . It shares pharmacological properties with tricyclic antidepressants, such as inhibiting neuronal norepinephrine reuptake and possessing some anticholinergic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of maprotiline hydrochloride involves the formation of an ion-association complex. One method includes the preparation of carbon paste electrodes modified with maprotiline-tetraphenylborate, 2-nitrophenyloctyl as a binder, and sodium tetraphenylborate as an
Actividad Biológica
Maprotiline hydrochloride is a tetracyclic antidepressant primarily used for treating depression and anxiety disorders. Its pharmacological profile is characterized by its ability to inhibit norepinephrine reuptake while exhibiting minimal effects on serotonin and dopamine systems. This article explores the biological activity of maprotiline, including its mechanisms of action, pharmacokinetics, clinical implications, and relevant case studies.
Maprotiline functions primarily as a norepinephrine reuptake inhibitor (NRI) . It demonstrates a strong affinity for the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft. Additionally, maprotiline acts as an antagonist at several receptor sites:
- Histamine H1 Receptor : Strong antagonist, contributing to sedative effects.
- 5-HT2 Receptor : Moderate antagonist, potentially affecting mood regulation.
- α1-Adrenergic Receptor : Moderate antagonist, which may explain some cardiovascular side effects.
- Dopamine D2 Receptor : Weak antagonist, with minimal impact on dopaminergic pathways.
Recent studies have identified maprotiline as a potent antagonist of the 5-HT7 receptor , which may enhance its antidepressant efficacy by modulating serotonergic transmission at higher doses .
Pharmacokinetics
The pharmacokinetic profile of maprotiline includes:
Parameter | Value |
---|---|
Bioavailability | 66–70% |
Protein Binding | 88% |
Metabolism | Hepatic |
Onset of Action | 6 hours |
Elimination Half-life | 27–58 hours |
Excretion | Urine (57%), Bile (30%) |
Maprotiline reaches peak plasma concentration approximately 6 hours post-administration, with a terminal half-life averaging around 51 hours .
Clinical Implications
Maprotiline is indicated for the treatment of major depressive disorder and anxiety associated with depression. Its sedative properties make it particularly useful for patients with insomnia secondary to depression. However, it is essential to monitor for potential adverse effects, including:
- Sedation
- Anticholinergic effects (e.g., dry mouth, constipation)
- Orthostatic hypotension
- Social phobia : A rare but significant adverse effect noted in some patients .
Case Studies
-
Case Report on Social Phobia :
A 27-year-old male with dysthymia experienced significant improvement in depressive symptoms after starting maprotiline at 50 mg daily. However, he developed social phobia characterized by flushing and tachycardia when interacting socially. The symptoms resolved upon reducing the dosage to 25 mg daily, highlighting the need for careful dosage management . -
Neuroprotective Effects :
In a study examining neuroprotection in glaucoma models, maprotiline demonstrated significant preservation of retinal ganglion cells (RGCs) and visual function. The compound's ability to restore endoplasmic reticulum (ER) homeostasis was linked to its antagonism of the histamine H1 receptor, suggesting additional therapeutic avenues beyond its antidepressant use .
Aplicaciones Científicas De Investigación
Medical Uses
Maprotiline hydrochloride is primarily indicated for the treatment of various forms of depression, including:
- Major Depressive Disorder : Effective in alleviating symptoms associated with major depressive episodes.
- Bipolar Disorder : Used during the depressive phases of bipolar affective disorder.
- Anxiety Disorders : Provides symptomatic relief for anxiety and tension associated with depression.
- Neuropathic Pain : Demonstrated efficacy in treating painful conditions such as diabetic neuropathy .
Summary of Indications
Pharmacological Properties
Maprotiline functions mainly through the inhibition of norepinephrine reuptake, leading to increased synaptic levels of norepinephrine in the central nervous system. This mechanism is crucial for its antidepressant effects. Additionally, it possesses sedative properties due to its antihistaminic action and exhibits weak anticholinergic effects .
Social Phobia Following Treatment
A case study reported a patient who developed social phobia after starting maprotiline therapy. Despite improvement in depressive symptoms, the patient experienced significant anxiety in social situations, which resolved upon dosage reduction .
Impact on Testicular Development
Research indicated that high doses of maprotiline could adversely affect testosterone levels and alter testicular histology in newborn male rats, suggesting potential implications for reproductive health.
Anti-inflammatory Effects
Maprotiline has shown anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expressions in macrophage models, indicating its potential application in inflammatory conditions.
Anticancer Potential
Studies have demonstrated maprotiline's ability to inhibit cell proliferation and metastasis in hepatocellular carcinoma cell lines through modulation of specific signaling pathways, suggesting a novel application in cancer therapy.
Therapeutic Applications Beyond Depression
Recent investigations have explored maprotiline's effectiveness in treating coronary heart disease patients with concurrent depression and anxiety, highlighting its versatility beyond traditional psychiatric applications.
Safety Profile and Adverse Effects
While generally well-tolerated, maprotiline can lower the seizure threshold, particularly at high doses. A review of cases indicated that most seizures occurred with higher dosages, emphasizing the importance of adhering to recommended dosage guidelines .
Análisis De Reacciones Químicas
Metabolic Reactions
Maprotiline is extensively metabolized in the liver through multiple pathways :
-
N-demethylation : Forms the primary active metabolite, desmethylmaprotiline , which retains pharmacological activity.
-
Deamination : Results in the cleavage of the amine side chain.
-
Hydroxylation : Occurs at aliphatic and aromatic positions, generating hydroxylated derivatives.
-
Formation of methoxy derivatives : Aromatic hydroxylation followed by methylation produces methoxy-substituted metabolites.
Key Metabolic Data :
Reaction Type | Metabolite | Activity | Excretion Route |
---|---|---|---|
N-demethylation | Desmethylmaprotiline | Active | Urine (60%) |
Hydroxylation | 10-Hydroxy-maprotiline | Inactive | Feces (30%) |
Methoxylation | Aromatic methoxy-derivs | Inactive | Urine/Feces |
Michael Addition
-
Reactants : Anthrone + acrylonitrile
-
Product : β-(10-oxygen-9(10H)-anthryl)propionitrile.
Hydrolysis and Reduction
-
Hydrolysis : Propionitrile intermediate → Propionic acid derivative (using HCl) .
-
Reduction : Zinc/ammonia-mediated reduction yields β-(9-anthryl)propionic acid .
Diels-Alder Reaction
-
Outcome : Forms the tetracyclic core structure.
Side-Chain Functionalization
-
Amidation : Oxalyl chloride converts intermediates to amides.
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces amides to amines .
pH-Dependent Stability
Maprotiline’s binding affinity varies with pH :
Property | Measurement | pH | Temperature (°C) |
---|---|---|---|
Histamine H1 Ki (nM) | 0.79 | N/A | N/A |
α1-Adrenergic Ki (nM) | 90 | 7.4 | 37 |
Thermal Degradation
Interaction with Reagents
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces amide intermediates to secondary amines during synthesis .
-
Zinc/NH₃ : Facilitates reductive deamination of propionic acid derivatives .
-
Oxalyl Chloride : Converts carboxylic acids to reactive acyl chlorides for amidation .
Analytical Detection Methods
Propiedades
IUPAC Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10262-69-8 (Parent) | |
Record name | Maprotiline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044507 | |
Record name | Maprotiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4), 45.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SID14743087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10347-81-6 | |
Record name | Maprotiline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10347-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maprotiline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maprotiline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maprotiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maprotiline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAPROTILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8J54PVFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Maprotiline hydrochloride primarily acts as a norepinephrine reuptake inhibitor. [] This means it blocks the reuptake of norepinephrine, a neurotransmitter, from the synapse back into the neuron, leading to increased norepinephrine levels in the synaptic cleft.
ANone: The molecular formula of this compound is C20H23N·HCl, and its molecular weight is 313.86 g/mol.
A: Several analytical methods have been employed for the characterization and quantification of this compound, including ultraviolet spectrophotometry [] and gas-liquid chromatography. [] These techniques provide spectroscopic data that can be used for identification and purity assessment.
A: Studies have shown that this compound demonstrates minimal sorption to polyvinyl chloride (PVC) bags and Stedim 6 infusion bags, indicating good compatibility with these materials. [, ] This is in contrast to some other drugs like diazepam, which exhibit significant sorption to PVC. []
A: Research suggests that this compound exhibits good compatibility with both dextrose and sodium chloride isotonic solutions commonly used for infusions. [, ] This suggests that these solutions can be used as vehicles for this compound without concerns about significant drug loss due to sorption.
A: High-performance liquid chromatography (HPLC) methods have been established for determining the dissolution profile of this compound tablets. [] These methods are essential for understanding the drug release characteristics from the formulation and can guide the development of formulations with desired dissolution properties.
A: Research indicates that this compound exhibits varying degrees of solubility in different media. [] This property can significantly influence the bioavailability and efficacy of the drug. Formulation strategies can be employed to enhance the solubility of this compound in relevant media.
A: Several analytical methods have been developed for the quantitative determination of this compound in pharmaceutical formulations. These include HPLC, [, ] gas-liquid chromatography, [] capillary zone electrophoresis, [] and spectrophotometric methods. [] The choice of method depends on factors such as sensitivity, specificity, and available instrumentation.
A: Reverse-phase HPLC (RP-HPLC) methods have been established and validated for the analysis of related substances in this compound tablets. [] This method, coupled with techniques like LC-MS, allows for the identification and quantification of impurities, ensuring the quality and safety of the pharmaceutical product.
A: The average biological half-life of unchanged this compound in the blood is approximately 43 hours. [] This relatively long half-life allows for once-daily dosing in many patients.
A: While this compound primarily acts on norepinephrine reuptake, there is evidence suggesting that at higher doses, it may also inhibit serotonin reuptake. [] This dual-action profile at higher doses could contribute to both its therapeutic effects and potential side effects.
A: Studies have reported a risk of seizures associated with this compound, particularly at higher dosages. [, ] Some studies suggest that a long-acting metabolite of maprotiline might contribute to this risk. [] Dosage adjustments and careful monitoring are crucial to manage this risk.
A: One study used newborn male rats to investigate the effects of this compound on testicular development. [] The researchers administered different dosages of the drug to pregnant rats and analyzed the testicular tissue and hormone levels in their male offspring.
A: Yes, several multicenter clinical trials have been conducted to evaluate the efficacy and safety of this compound in treating depression. [, ] These trials involved patients with various depressive disorders and assessed the drug's impact on mood, anxiety, sleep, and other symptoms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.